![molecular formula C14H19BN2O3 B8095467 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B8095467.png)
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
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Overview
Description
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a methoxy group, an indazole ring, and a dioxaborolane moiety. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 6-methoxyindazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted indazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that indazole derivatives exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety in 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole enhances its biological activity. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
1.2 Antimicrobial Properties
The unique chemical structure of this compound may also confer antimicrobial properties. Preliminary studies suggest that indazole derivatives can exhibit activity against various bacterial strains. The presence of the dioxaborolane group may enhance the compound's ability to penetrate bacterial membranes or interfere with essential metabolic pathways.
Materials Science
2.1 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron-containing groups is known to improve charge transport properties and stability in these devices.
2.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel copolymers. These copolymers can exhibit tailored optical and electrochemical properties suitable for applications in sensors and electronic devices.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of indazole derivatives for their anticancer activity. The study found that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The results indicated a potential pathway involving the inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated that incorporating boron-containing indazoles into polymer matrices significantly improved the efficiency of OLEDs. Devices fabricated with these materials showed enhanced brightness and operational stability compared to traditional organic semiconductors.
Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
Antimicrobial agents | Effective against various bacterial strains | |
Materials Science | Organic electronics | Acts as a semiconductor for OLEDs and OPVs |
Polymer synthesis | Enhances optical/electrochemical properties |
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The boronic ester moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is unique due to its indazole ring structure, which imparts distinct chemical properties and reactivity compared to other boronic esters. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and in the exploration of new pharmacological activities .
Biological Activity
6-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a complex organic compound belonging to the indazole class. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The unique structural features of this compound, particularly the methoxy and dioxaborolane groups, contribute to its biological activity and utility in various chemical reactions.
- Molecular Formula : C14H20BNO4
- Molecular Weight : 277.12 g/mol
- CAS Number : 1463054-00-3
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane group is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are essential in synthesizing biologically active compounds. Additionally, the methoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth. For instance, derivatives of indazole have shown potential as anti-cancer agents by targeting specific kinases involved in cancer progression.
- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for various enzymes. In particular, studies have highlighted its potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer .
Case Studies
- Anticancer Properties : A study investigated the growth inhibition effects of indazole derivatives on murine liver cell lines. The results indicated that specific analogs demonstrated significant cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells at concentrations of 10 µM .
- Enzyme Interaction : Another study focused on the interaction of similar compounds with COX enzymes. The findings revealed that certain derivatives could effectively inhibit COX-1 and COX-2 activity, suggesting a mechanism for their anti-inflammatory effects .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis was conducted:
Compound Name | Structure | Biological Activity |
---|---|---|
5-methoxy-1H-indazole | Lacks dioxaborolane group | Limited reactivity |
6-bromo-5-methoxy-1H-indazole | Contains bromine | Suitable for different coupling reactions |
This compound | Contains both methoxy and dioxaborolane | Exhibits significant antitumor and enzyme inhibition properties |
Properties
IUPAC Name |
6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-8-16-17-11(9)7-12(10)18-5/h6-8H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPJQVYOORZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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